molecular formula C17H28N3O2+ B1230184 N-Acetylprocaineamide ethobromide CAS No. 27591-11-3

N-Acetylprocaineamide ethobromide

Cat. No.: B1230184
CAS No.: 27591-11-3
M. Wt: 306.4 g/mol
InChI Key: XOJFPDQLQZPZBD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylprocaineamide ethobromide (systematic name: N-(4-{N-[2-(Diethylamino)ethyl]carbamoyl}phenyl)acetamide ethobromide) is a quaternary ammonium derivative of N-acetylprocainamide (NAPA), the primary acetylated metabolite of the antiarrhythmic drug procainamide. The compound features an ethyl bromide group, rendering it a permanently charged molecule, which significantly alters its pharmacokinetic and pharmacodynamic properties compared to its parent compounds. Key identifiers include PubChem CID 4342, ChemSpider ID 4189, and HMDB ID HMDB41944 . While procainamide itself is a Class IA antiarrhythmic agent targeting cardiac sodium channels, the ethobromide modification in this derivative likely reduces oral bioavailability and enhances peripheral activity due to its polarity .

Properties

CAS No.

27591-11-3

Molecular Formula

C17H28N3O2+

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(4-acetamidobenzoyl)amino]ethyl-triethylazanium

InChI

InChI=1S/C17H27N3O2/c1-5-20(6-2,7-3)13-12-18-17(22)15-8-10-16(11-9-15)19-14(4)21/h8-11H,5-7,12-13H2,1-4H3,(H-,18,19,21,22)/p+1

InChI Key

XOJFPDQLQZPZBD-UHFFFAOYSA-O

SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C

Other CAS No.

27591-11-3

Related CAS

34332-31-5 (bromide)

Synonyms

N-acetylprocaineamide ethobromide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-acetylprocaineamide ethobromide and related compounds are critical for understanding its therapeutic niche. Below is a detailed analysis:

Structural and Functional Analogues

2.1.1 Procainamide
  • Structure : A primary amine with an aromatic amide group.
  • Therapeutic Use : Class IA antiarrhythmic for ventricular and atrial arrhythmias.
  • Key Differences : Unlike this compound, procainamide lacks the acetylated amine and quaternary ethyl bromide group, enabling better central nervous system (CNS) penetration and oral absorption. Procainamide is metabolized to NAPA, which retains antiarrhythmic activity but has a longer half-life .
2.1.2 N-Acetylprocainamide (NAPA)
  • Structure : Acetylated metabolite of procainamide, retaining the primary amine.
  • Therapeutic Use : Active metabolite with similar antiarrhythmic effects but reduced toxicity compared to procainamide.
  • Key Differences : NAPA lacks the ethobromide group, allowing renal excretion without the polarity-induced limitations of the quaternary ammonium derivative. NAPA’s elimination half-life (~6–8 hours) is longer than procainamide’s (~3–4 hours) .
2.1.3 Pipethanate Ethobromide
  • Structure : Benzilic acid ester with a quaternary ethyl bromide group .
  • Therapeutic Use : Anticholinergic and antiulcer agent.
  • Key Differences : While both compounds share the ethobromide modification, pipethanate’s benzilic acid ester structure confers muscarinic receptor antagonism, unlike this compound’s cardiac sodium channel targeting. This highlights how ethobromide derivatives diverge in function based on their parent molecules .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Key Structural Features Therapeutic Use Pharmacokinetic Properties
This compound Quaternary ammonium, acetylated procainamide derivative Likely antiarrhythmic (inferred) Reduced oral absorption; enhanced renal/peripheral retention due to polarity
Procainamide Primary amine, aromatic amide Antiarrhythmic (Class IA) Oral bioavailability ~75–95%; metabolized to NAPA
Pipethanate Ethobromide Benzilic acid ester, quaternary ammonium Anticholinergic, antiulcer Peripheral action due to limited CNS penetration

Mechanistic Divergence

  • This compound: The quaternary ammonium group likely restricts its action to peripheral tissues, making it unsuitable for CNS-related arrhythmias. Its acetylated moiety may reduce immunogenicity compared to procainamide .
  • Pipethanate Ethobromide : The benzilic acid ester structure enables anticholinergic effects, contrasting sharply with the sodium channel-blocking mechanism of procainamide derivatives .

Research Findings and Clinical Implications

  • Toxicity: Procainamide is associated with lupus-like syndrome, while NAPA exhibits lower immunogenicity. The ethobromide derivative’s toxicity profile remains understudied but may parallel other quaternary ammonium agents (e.g., gastrointestinal or urinary retention risks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.